

o-Tolidine chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ***o-Tolidine***
Cat. No.: ***B045760***

[Get Quote](#)

o-Tolidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical and physical properties, synthesis, and analytical methods related to **o-tolidine**. It also delves into its metabolic pathways and toxicological profile, with a focus on its carcinogenic properties. This document is intended to serve as a comprehensive resource for professionals in research, and drug development who may encounter or utilize this compound in their work. Special emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of key processes.

Chemical Identity and Properties

o-Tolidine, with the IUPAC name 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine, is an aromatic amine that has historically seen use in the manufacturing of dyes and as a reagent in analytical chemistry.^[1] It is a colorless compound that may appear colored in commercial samples and is slightly soluble in water.^[2]

Chemical Structure

- IUPAC Name: 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine^[2]

- Other Names: **o-Tolidine**, 3,3'-Dimethylbenzidine, 4-(4-amino-3-methylphenyl)-2-methylaniline[1][2]
- CAS Number: 119-93-7[1][2][3][4][5]
- Molecular Formula: C₁₄H₁₆N₂[1][3][5]
- Molecular Weight: 212.29 g/mol [1][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of **o-tolidine** is presented in the table below.

Property	Value	Reference(s)
Melting Point	129-131 °C	[6]
Boiling Point	300 °C	[6]
Solubility in Water	1300 mg/L at 25 °C	[6]
Density	1.2 g/cm ³	[6]
pKa	4.44 (at 25 °C)	[1]
Appearance	White to reddish crystals or crystalline powder. Darkens on exposure to air.	[6]

Experimental Protocols

Synthesis of o-Tolidine

A common method for the synthesis of **o-tolidine** involves the reduction of o-nitrotoluene.[1]

Procedure:

- o-Nitrotoluene (0.5 mole) is subjected to a catalytic reduction reaction.
- The reaction is carried out in the presence of a suitable catalyst, such as a palladium catalyst.

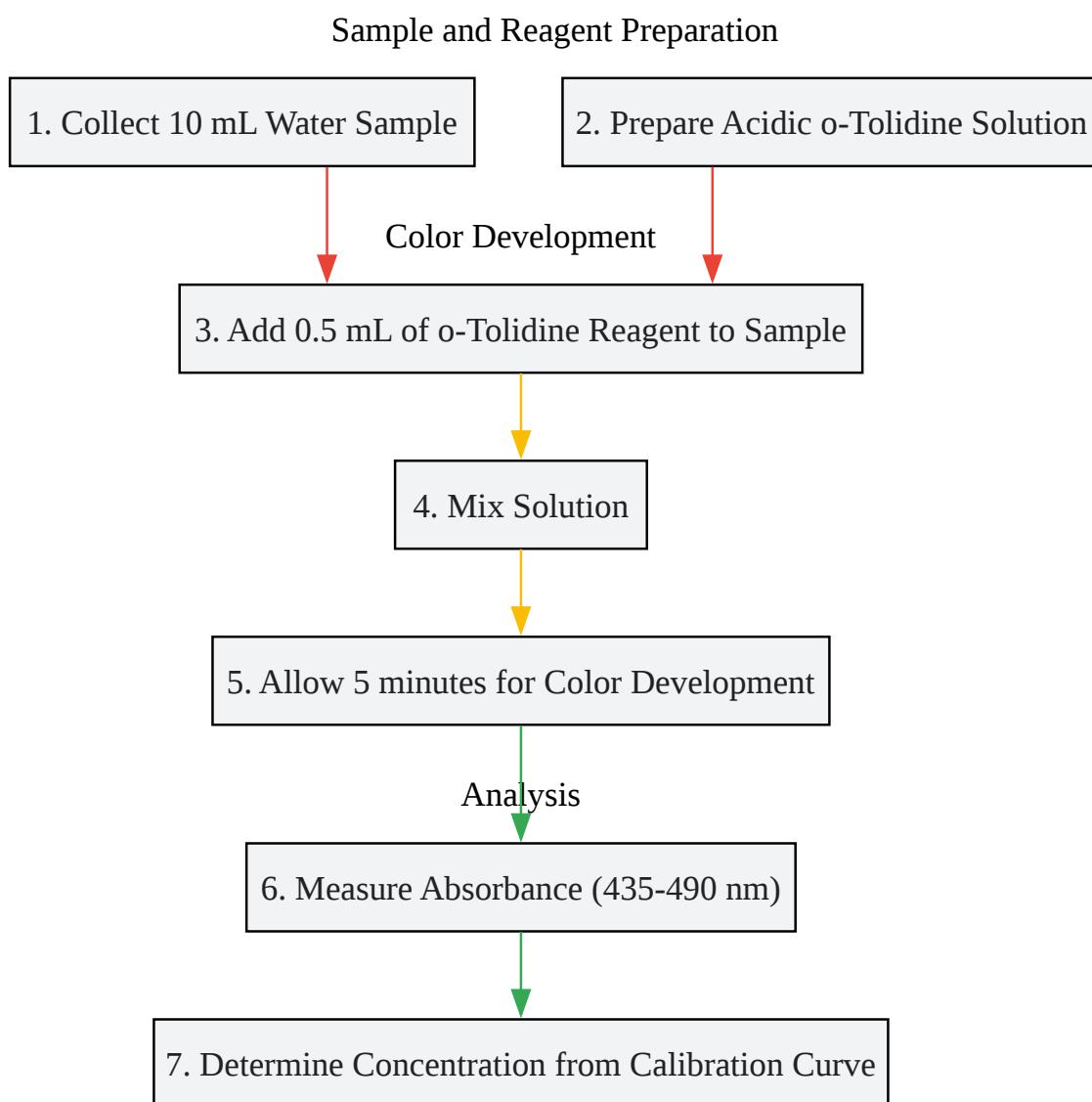
- The reduction is performed using hydrogen gas.
- The reaction progress is monitored by measuring the uptake of hydrogen.
- Upon completion of the reaction, the catalyst is filtered off.
- The resulting reaction mixture is then worked up to isolate the **o-tolidine** product. This may involve extraction and purification steps.

Note: This is a generalized procedure. Specific reaction conditions such as temperature, pressure, and solvent may vary and should be optimized for safety and yield.

Analytical Determination of Residual Chlorine using o-Tolidine

o-Tolidine is a well-established reagent for the colorimetric determination of residual chlorine in water. The method is based on the oxidation of **o-tolidine** by chlorine to produce a yellow-colored holoquinone.^[7] The intensity of the color is proportional to the chlorine concentration.

Reagent Preparation (Acidic **o-Tolidine** Solution):


- Weigh 1.0 g of **o-tolidine** (the dihydrochloride salt is often preferred for better solubility).
- In a fume hood, dissolve the **o-tolidine** in 150 mL of concentrated hydrochloric acid.
- Dilute the solution to 1 liter with deionized water.
- Store the reagent in a dark, glass-stoppered bottle. The solution is stable for approximately six months.^[7]

Procedure for Total Residual Chlorine:

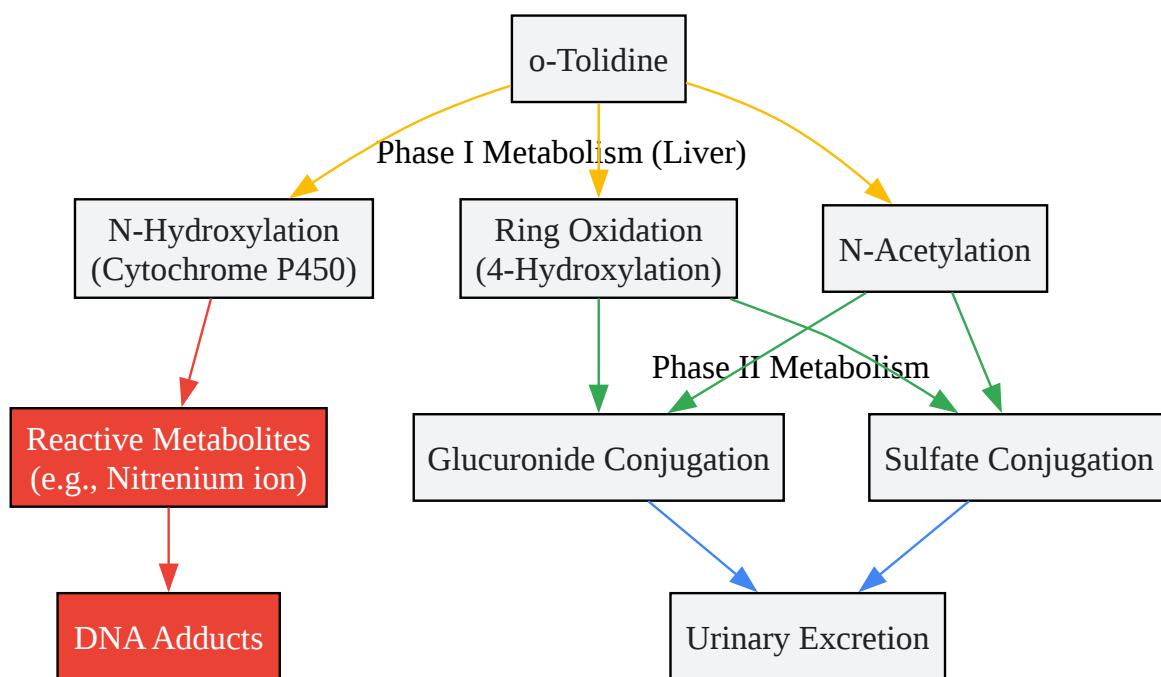
- Take a 10 mL water sample in a clean test tube or cuvette.
- Add 0.5 mL of the acidic **o-tolidine** reagent to the sample.^[7]
- Mix the solution by inverting the tube a few times.

- Allow the color to develop for at least 5 minutes.
- Measure the intensity of the yellow color using a spectrophotometer at a wavelength of 435-490 nm or by comparing it with a series of color standards in a visual comparator.[7]
- Determine the chlorine concentration from a pre-established calibration curve.

Experimental Workflow for Residual Chlorine Testing:

[Click to download full resolution via product page](#)

Experimental workflow for residual chlorine detection.


Metabolism and Toxicology

Metabolic Pathways

The metabolism of **o-tolidine** is a critical factor in its toxicity. The primary metabolic pathways in rats involve N-acetylation and hydroxylation at the 4-position (para to the amino group), followed by conjugation with glucuronic acid or sulfate.^[8] These metabolic processes primarily occur in the liver, mediated by cytochrome P450 enzymes.^[9]

The metabolic activation of **o-tolidine** can lead to the formation of reactive electrophilic species, such as nitrenium ions, which can bind to macromolecules like DNA.^[8]

Metabolic Pathway of **o-Tolidine**:

[Click to download full resolution via product page](#)

*Metabolic pathway of **o-tolidine**.*

Toxicology and Carcinogenicity

o-Tolidine is recognized as a probable human carcinogen.[10] Occupational exposure to **o-tolidine** has been linked to an increased risk of bladder cancer.[10] Animal studies have demonstrated that exposure to **o-tolidine** can induce tumors in various organs, including the liver, kidney, and mammary glands.[2]

The carcinogenic mechanism of **o-tolidine** is believed to be initiated by its metabolic activation to reactive intermediates that can form adducts with DNA.[8][9] This DNA damage, if not properly repaired, can lead to mutations in critical genes and ultimately to the development of cancer. Studies have shown that **o-tolidine** and its metabolites can induce DNA damage, including single-strand breaks.[11]

Acute exposure to **o-tolidine** can lead to methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced.[10] Chronic exposure in workers has been associated with anemia, anorexia, weight loss, and central nervous system depression.[10]

Conclusion

o-Tolidine is a compound with significant industrial and historical analytical applications. However, its use is curtailed by its notable toxicity and carcinogenicity. A thorough understanding of its chemical properties, metabolic fate, and toxicological profile is essential for any researcher or professional working with or in proximity to this compound. The provided experimental protocols offer a starting point for its synthesis and analytical applications, while the metabolic and toxicological data underscore the need for stringent safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Metabolism of o-[methyl-14C]toluidine in the F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lovibond.com [lovibond.com]
- 5. Test for Residual Chlorine | Water Treatment | Waste Water Treatment | Water Treatment Process & Plant Design [thewatertreatments.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Disposition and Toxicokinetics - Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. o-Toluidine - Wikipedia [en.wikipedia.org]
- 10. epa.gov [epa.gov]
- 11. The genetic toxicology of ortho-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [o-Tolidine chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045760#o-tolidine-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com